CP-640186 (盐酸盐)

描述

CP640186 盐酸盐是一种有效的口服乙酰辅酶A羧化酶 (ACC) 抑制剂,ACC 是一种对脂肪酸代谢至关重要的酶。 该化合物在各个科学研究领域,特别是代谢疾病和病毒感染研究方面表现出巨大潜力 .

科学研究应用

CP640186 盐酸盐在科学研究中具有广泛的应用:

作用机制

CP640186 盐酸盐通过与乙酰辅酶A羧化酶活性位点(在羧基转移酶二聚体的两个单体之间的界面)结合来发挥其作用。这种结合是变构的且可逆的,导致 ACC 活性抑制。 这种抑制对于 ATP 来说是非竞争性的,对于乙酰辅酶A、柠檬酸盐和碳酸氢盐来说是非竞争性的 . 这会导致脂肪酸合成减少和脂肪酸氧化增加,从而影响各种代谢途径 .

生化分析

Biochemical Properties

CP-640186 (hydrochloride) functions as an allosteric inhibitor of acetyl-CoA carboxylase 1 and 2 (ACC1 and ACC2). It binds to the carboxyltransferase (CT) domain of ACC at the dimer interface, resulting in tight interactions with the putative biotin-binding site . This inhibition is uncompetitive with respect to ATP and non-competitive with respect to bicarbonate, acetyl-CoA, and citrate . By inhibiting ACC, CP-640186 (hydrochloride) effectively reduces the synthesis of malonyl-CoA, a key intermediate in fatty acid biosynthesis .

Cellular Effects

CP-640186 (hydrochloride) has been shown to influence various cellular processes. It inhibits fatty acid synthesis and stimulates fatty acid oxidation in cells . In muscle cells, CP-640186 (hydrochloride) reduces malonyl-CoA levels, thereby promoting fatty acid oxidation . Additionally, it improves insulin sensitivity in diet-induced obese animal models . The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ACC .

Molecular Mechanism

At the molecular level, CP-640186 (hydrochloride) exerts its effects by binding to the active site of ACC at the interface between the two monomers of the CT dimer . This binding inhibits the enzyme’s activity, leading to a decrease in malonyl-CoA production . The inhibition is reversible and allosteric, meaning that CP-640186 (hydrochloride) induces conformational changes in ACC that reduce its catalytic efficiency . This mechanism of action is crucial for its role in regulating fatty acid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CP-640186 (hydrochloride) have been observed to change over time. The compound displays good metabolic stability and moderate pharmacokinetic properties, with a plasma half-life of approximately 1.5 hours . Over extended periods, CP-640186 (hydrochloride) maintains its inhibitory effects on ACC, leading to sustained reductions in fatty acid synthesis and increases in fatty acid oxidation . Long-term studies have shown that the compound remains effective in modulating metabolic processes without significant degradation .

Dosage Effects in Animal Models

The effects of CP-640186 (hydrochloride) vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACC and promotes fatty acid oxidation . At higher doses, CP-640186 (hydrochloride) can exhibit toxic or adverse effects . For instance, in Sprague-Dawley rats and CD1 mice, the effective dose (ED50) for inhibiting fatty acid synthesis ranges from 4 to 13 mg/kg . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

CP-640186 (hydrochloride) is involved in the metabolic pathways of fatty acid synthesis and oxidation. By inhibiting ACC, the compound reduces the production of malonyl-CoA, a critical precursor for fatty acid biosynthesis . This inhibition shifts the metabolic flux towards increased fatty acid oxidation, thereby reducing lipid accumulation in tissues . CP-640186 (hydrochloride) also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, CP-640186 (hydrochloride) is transported and distributed through various mechanisms. The compound is cell-permeable and can readily cross cell membranes . It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, CP-640186 (hydrochloride) accumulates in specific compartments where it exerts its inhibitory effects on ACC . The distribution of the compound is influenced by its solubility and binding affinity to cellular components .

Subcellular Localization

CP-640186 (hydrochloride) localizes to specific subcellular compartments where it interacts with ACC . The compound targets the carboxyltransferase domain of ACC, which is primarily located in the cytoplasm . This localization is crucial for its inhibitory effects on fatty acid synthesis. Additionally, CP-640186 (hydrochloride) may undergo post-translational modifications that influence its activity and stability within the cell .

准备方法

合成路线和反应条件

CP640186 盐酸盐是通过一系列涉及双哌啶基甲酰胺衍生物的化学反应合成的最终产物以盐酸盐的形式获得,以增强其溶解度和稳定性 .

工业生产方法

CP640186 盐酸盐的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该工艺通常包括:

反应装置: 使用高纯度试剂和溶剂。

反应条件: 控制温度和压力,以促进所需产物的形成。

化学反应分析

反应类型

CP640186 盐酸盐主要经历:

抑制反应: 它作为 ACC 的变构抑制剂,与酶结合并阻止其活性

氧化和还原: 该化合物可以参与氧化还原反应,尽管在主要应用中这种情况不太常见.

常见试剂和条件

试剂: 常见试剂包括乙酰辅酶A、柠檬酸盐和碳酸氢盐。

主要产物

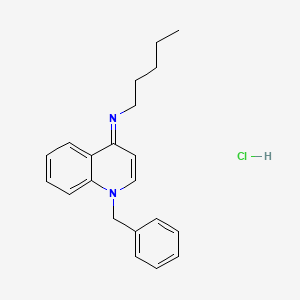

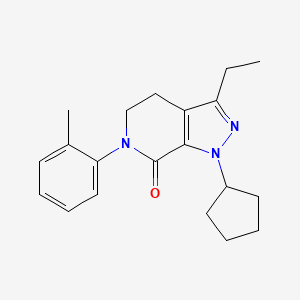

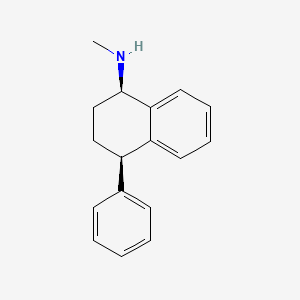

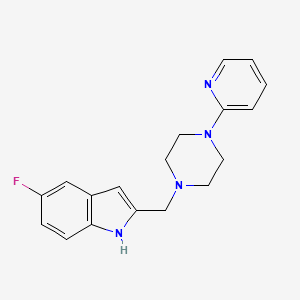

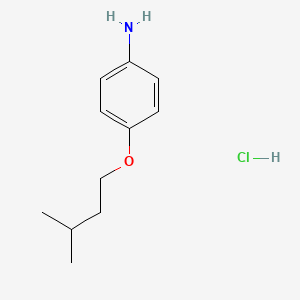

相似化合物的比较

类似化合物

- CP-547632 盐酸盐

- R-568 盐酸盐

- OSU6162 盐酸盐

- YIL-781 盐酸盐

- A-674563 盐酸盐

独特之处

CP640186 盐酸盐因其对 ACC1 和 ACC2 的强效抑制作用、口服生物利用度以及穿透细胞的能力而脱颖而出。 这些特性使其成为研究代谢途径和开发新型治疗剂的宝贵工具 .

属性

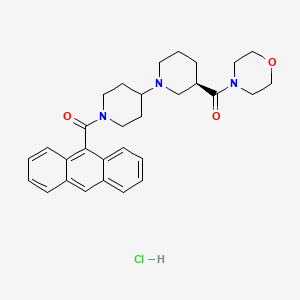

IUPAC Name |

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3.ClH/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28;/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2;1H/t24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBNXJIOBFRASV-GJFSDDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

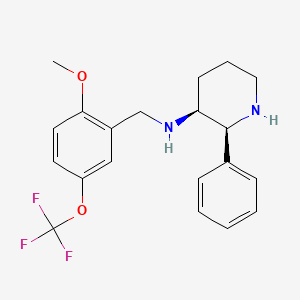

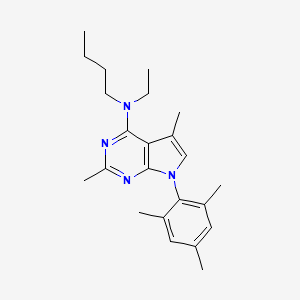

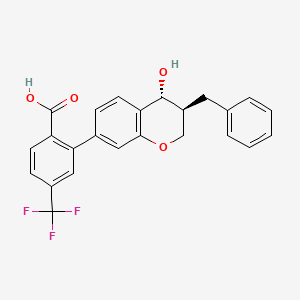

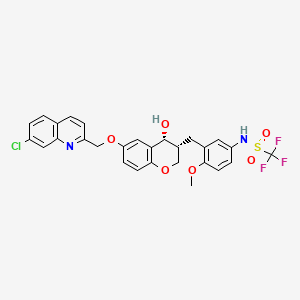

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid](/img/structure/B1669480.png)

![N-[2-[(E)-2-(4-methoxyphenyl)ethenyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;dihydrochloride](/img/structure/B1669482.png)